![molecular formula C11H7FN2O4 B1440153 2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204296-77-4](/img/structure/B1440153.png)
2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Overview
Description
2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid, also known as 2-FBAO, is an organic compound that is widely used in scientific research. It is a derivative of oxazole, a heterocyclic compound that is composed of three carbon atoms and two nitrogen atoms. It is often used as an intermediate in the synthesis of other compounds and as a starting material in organic synthesis. 2-FBAO has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Research has demonstrated the utility of "2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid" in synthesizing new heterocyclic compounds with potential anticancer and antimicrobial activities. For instance, Bhat et al. (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles starting from triazoles and fluorobenzoic acids, showcasing in vitro anticancer activity in several compounds (Bhat, Prasad, Poojary, & Holla, 2004). Similarly, Rudenko et al. (2011) explored reactions of N‐arylmaleimides with 3‐amino‐1,2,4‐triazole leading to compounds that could have further implications in drug development (Rudenko, Komykhov, Musatov, Konovalova, Shishkin, & Desenko, 2011).
Antibacterial and Antifungal Applications
A study by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones derived from aminobenzothiazole carboxylic acid showed significant antibacterial activity against various microorganisms, highlighting its potential as a precursor for antibacterial agents (Chavan & Pai, 2007).
Material Science and Chemical Synthesis
The compound has also found applications in material science and synthetic chemistry. For example, Kaiser et al. (2000) conducted X-ray crystal structures of Boc-protected derivatives of di- and tripeptide mimetics containing oxazole and thiazole, offering insights into the conformational properties of these compounds and their potential applications in designing novel materials and bioactive molecules (Kaiser, Videnov, Maichle‐Mössmer, Strähle, & Jung, 2000).
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMYPQXLSXUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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